(S)-3-(Fmoc-amino)-3-cyclobutylpropanoic acid
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Overview
Description
(S)-3-(Fmoc-amino)-3-cyclobutylpropanoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is of significant interest in the field of peptide synthesis and organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Fmoc-amino)-3-cyclobutylpropanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of Fmoc-protected amino acids, including this compound, often involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling required for peptide synthesis, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Fmoc-amino)-3-cyclobutylpropanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine in dimethylformamide (DMF).
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Substitution: Reactions involving the substitution of functional groups on the cyclobutyl ring.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Deprotection: The free amino acid derivative.
Coupling: Peptide chains with the desired sequence.
Substitution: Modified cyclobutyl derivatives.
Scientific Research Applications
(S)-3-(Fmoc-amino)-3-cyclobutylpropanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the design of peptide-based drugs and therapeutic agents.
Material Science: Employed in the development of bio-inspired materials due to its self-assembly properties.
Biological Studies: Used in the study of protein-protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of (S)-3-(Fmoc-amino)-3-cyclobutylpropanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(Fmoc-amino)-3-cyclobutylacetic acid
- (S)-3-(Fmoc-amino)-3-cyclobutylbutanoic acid
- (S)-3-(Fmoc-amino)-3-cyclobutylmethanoic acid
Uniqueness
(S)-3-(Fmoc-amino)-3-cyclobutylpropanoic acid is unique due to its specific cyclobutyl ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of peptides with constrained conformations, which can enhance the stability and activity of the resulting peptides .
Properties
IUPAC Name |
(3S)-3-cyclobutyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)12-20(14-6-5-7-14)23-22(26)27-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOGNSKKKILKNC-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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